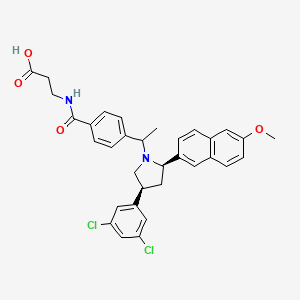

Pyrrolidine derivative 7

Description

Structure

3D Structure

Properties

Molecular Formula |

C33H32Cl2N2O4 |

|---|---|

Molecular Weight |

591.5 g/mol |

IUPAC Name |

3-[[4-[1-[(2R,4S)-4-(3,5-dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]ethyl]benzoyl]amino]propanoic acid |

InChI |

InChI=1S/C33H32Cl2N2O4/c1-20(21-3-5-22(6-4-21)33(40)36-12-11-32(38)39)37-19-27(26-14-28(34)18-29(35)15-26)17-31(37)25-8-7-24-16-30(41-2)10-9-23(24)13-25/h3-10,13-16,18,20,27,31H,11-12,17,19H2,1-2H3,(H,36,40)(H,38,39)/t20?,27-,31-/m1/s1 |

InChI Key |

MKGXNUKACRIFNF-JOPCKLHNSA-N |

Isomeric SMILES |

CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C[C@@H](C[C@@H]2C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC(=CC(=C5)Cl)Cl |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2CC(CC2C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC(=CC(=C5)Cl)Cl |

Origin of Product |

United States |

Foundational Concepts and Significance of Pyrrolidine Derivatives in Chemical Research

Overview of Pyrrolidine (B122466) Scaffold Prominence in Contemporary Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif in contemporary chemistry and drug discovery. nih.govfrontiersin.orgtandfonline.com Its prominence stems from a unique combination of physicochemical properties, including hydrophilicity, basicity, and a rigid, three-dimensional structure. bohrium.com Unlike flat, aromatic systems, the non-planar nature of the pyrrolidine scaffold allows for a more effective exploration of three-dimensional pharmacophore space, a phenomenon sometimes referred to as "pseudorotation". nih.govnih.gov This structural complexity is a key factor in its clinical success, as a higher fraction of sp3-hybridized carbons often correlates with improved outcomes in drug development. bldpharm.com

The versatility of the pyrrolidine scaffold is evident in its presence in numerous FDA-approved drugs, where it is among the most common non-aromatic nitrogen heterocycles. nih.govresearchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor, and its substituents can be modified to fine-tune the molecule's binding affinity and specificity for biological targets. nih.gov This adaptability has made pyrrolidine a preferred scaffold for medicinal chemists designing next-generation therapeutics. tandfonline.com

Interdisciplinary Relevance of Pyrrolidine-Containing Structures

The importance of pyrrolidine-containing structures extends far beyond medicinal chemistry, demonstrating significant interdisciplinary relevance.

Natural Products and Alkaloids: The pyrrolidine ring is the core structure of many biologically active natural products, particularly alkaloids found in plants and microorganisms. frontiersin.orgtandfonline.comnih.gov These compounds exhibit a wide range of pharmacological activities. frontiersin.org

Organic Synthesis and Catalysis: Pyrrolidine derivatives are widely used as ligands for transition metals, organocatalysts, and chiral controllers in asymmetric synthesis. nih.gov Their rigid, chiral structures enable the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

Materials Science: The unique reactivity and structural features of pyrrolidines are being exploited to create novel materials. ontosight.ai For instance, chiral hybrid materials incorporating pyrrolidine units into a siliceous framework have been developed as effective heterogeneous catalysts.

Agrochemicals: The pyrrolidine scaffold is also found in fungicides and insecticides, highlighting its utility in agriculture. rsc.org

The broad spectrum of applications underscores the fundamental importance of the pyrrolidine scaffold as a building block in creating complex and functional molecules across various scientific fields. tandfonline.com

Synthesis of Pyrrolidine Derivative 7

A specific example illustrating the synthesis of a complex pyrrolidine-based molecule is the preparation of the bis-methylenepyrrolidine derivative 7 . This compound was synthesized via a regio- and stereoselective Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization reaction. nih.govnih.govrsc.org

The synthesis involves the reaction of the starting material, N,N′-(1,4-phenylenebis(methylene))bis(N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine) (compound 6 ), with diethylzinc (B1219324) (Et₂Zn). rsc.org This method provides an efficient route to construct the bis-pyrrolidine structure in a single, selective step. nih.gov

The general reaction pathway involves the coupling of the alkyne and ethylene (B1197577) moieties within the starting enyne molecule to form a titanacyclopentene intermediate, which is then converted to an organozinc intermediate before hydrolysis yields the final pyrrolidine (B122466) derivative. nih.gov

Detailed Research Findings

Cycloaddition Reactions in Pyrrolidine Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful and atom-economical strategies for synthesizing five-membered heterocyclic rings like pyrrolidine. wikipedia.org These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to directly form the cyclic structure, often with the ability to create multiple new stereocenters in a single step. nih.govnih.gov

[3+2] Cycloaddition Strategies

The [3+2] cycloaddition is a cornerstone of pyrrolidine synthesis. nih.gov The versatility of this reaction is enhanced by the variety of 1,3-dipoles and dipolarophiles that can be employed, as well as the development of catalytic systems that can influence the reaction's outcome with high precision. nih.gov

Glycine (B1666218) and its derivatives serve as highly versatile and readily available building blocks for the synthesis of complex, pyrrolidine-containing polycyclic compounds. mdpi.comnih.govscilit.com In these reactions, glycine is used to generate an azomethine ylide, a type of 1,3-dipole, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. mdpi.comnih.gov

A key method involves the decarboxylative condensation of glycine with an aldehyde or ketone. mdpi.combeilstein-journals.org This process forms the azomethine ylide in situ, which can then be trapped by an alkene to form the pyrrolidine ring. This strategy has been effectively used in cascade reactions to build intricate molecular architectures. For instance, a pseudo five-component reaction using glycine, an aldehyde, and maleimide (B117702) can produce tetracyclic pyrrolizidines in high yields and with excellent diastereoselectivity. mdpi.com The combination of decarboxylative cyclization with subsequent intramolecular cycloaddition provides a streamlined route to various tricyclic amine structures, which are core components of many alkaloids. mdpi.com

The reactivity and selectivity of these cycloadditions can be influenced by the nature of the azomethine ylide. Ylides are classified as non-stabilized, semi-stabilized, or stabilized, which affects their stereoselectivity in cycloaddition reactions. mdpi.com For example, non-stabilized azomethine ylides, generated from glycine and certain aldehydes, can lead to low diastereoselectivity. mdpi.com In contrast, strategies have been developed to generate more stabilized ylides, leading to improved reaction control. mdpi.com

Table 1: Examples of Glycine-Based Cycloadditions for Polycyclic Systems

| Precursors | Dipolarophile | Product Type | Yield | Diastereomeric Ratio (dr) | Citation |

|---|---|---|---|---|---|

| Glycine, Aldehyde 27a | Dipolarophile 29 | Pyrrolizidine 30a | 48% | 1:1 | mdpi.com |

| Glycine, Aldehyde 27b | Dipolarophile 29 | Indolizidine 31a-e | 53-70% | 1:1 | mdpi.com |

| Glycine, Aldehyde 70 | Maleimide 71 | Tetracyclic Pyrrolizidine 73 | 71-93% | >9:1 | mdpi.com |

The 1,3-dipolar cycloaddition is a fundamental and widely applied reaction in organic chemistry for synthesizing five-membered heterocycles. wikipedia.orgportico.org The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) provides a direct and efficient pathway to the pyrrolidine scaffold. portico.orgacs.org This method is particularly valuable because it can generate multiple stereocenters simultaneously with a high degree of control. nih.gov

The development of catalytic, and especially asymmetric, versions of this reaction has been a major focus of research. nih.gov Chiral metal complexes and, more recently, organocatalysts have been employed to control the enantioselectivity of the cycloaddition, leading to the synthesis of optically pure pyrrolidines. portico.orgrsc.org The reaction's regio- and stereoselectivity are governed by factors including frontier molecular orbital interactions and the substitution patterns of both the dipole and the dipolarophile. portico.org

Multicomponent variations of this reaction, where the azomethine ylide is generated in situ from an amino acid and an aldehyde or ketone, are highly efficient. mdpi.comtandfonline.com For example, a three-component reaction of an isatin (B1672199) derivative, an amino acid, and a suitable dipolarophile can be used to synthesize complex spirooxindole-pyrrolidine structures. mdpi.comtandfonline.com

Azomethine ylides are the most common 1,3-dipoles used for the synthesis of pyrrolidines via [3+2] cycloaddition. nih.govacs.org These ylides can be generated through various methods, with two of the most prevalent being the thermal ring-opening of aziridines and the condensation of α-amino acids or their esters with carbonyl compounds. nih.gov

Once generated, the azomethine ylide reacts with a dipolarophile, typically an electron-deficient alkene, to form the pyrrolidine ring. nih.govportico.org The stereochemical outcome of this reaction is highly dependent on the geometry of both the ylide and the dipolarophile. acs.org For instance, the geometry of the ylide dictates the 2,5-stereochemistry of the resulting pyrrolidine, while the geometry of the alkene determines the 3,4-stereochemistry. acs.org

Catalysis plays a crucial role in modern azomethine ylide cycloadditions. A wide range of transition metals, including silver, copper, gold, and platinum, have been used to catalyze these reactions, often in conjunction with chiral ligands to achieve high enantioselectivity. acs.orgujaen.esnih.gov These catalytic systems facilitate the formation of the ylide and control the facial selectivity of the cycloaddition. ujaen.es Organocatalysis has also emerged as a powerful alternative, using chiral amines to activate the dipolarophile towards cycloaddition. portico.orgoregonstate.edu

Table 2: Catalytic Systems for Azomethine Ylide Cycloadditions

| Catalyst System | Dipolarophile Type | Key Feature | Citation |

|---|---|---|---|

| Cu(I) / Ming-Phos Ligand | Nitroalkenes | High diastereo- and enantioselectivity (up to 13:1 dr, 98% ee). | sioc-journal.cn |

| Ag(I) or Cu(I) / PHOX Ligand | Olefins | First catalytic asymmetric examples with these metals. | ujaen.es |

| Zn(II) / UCD-Imphanol Ligand | Maleimides, Chalcones | Highly endo-selective with up to 99.9% ee. | rsc.org |

| PtCl₂ or AuBr₃ | Electron-rich alkenes | Highly efficient for internal alkyne substrates, forming tricyclic indoles. | acs.org |

The development of enantioselective [3+2] cycloadditions using alkenes that contain a heteroatom (such as oxygen or sulfur) directly attached to the double bond has opened pathways to highly functionalized pyrrolidines. These products, which bear heteroatom-substituted quaternary stereocenters, are of significant interest in medicinal chemistry. rsc.orgrsc.org

A successful strategy involves the reaction of α-substituted isocyanoacetates with heteroatom-substituted alkenes, catalyzed by a chiral metal complex. rsc.orgrsc.org This method allows for the synthesis of pyrrolidine derivatives with excellent reactivity and high enantioselectivity. rsc.org The resulting cycloadducts can be further transformed, providing access to a diverse range of complex molecules, including derivatives containing Cγ-tetrasubstituted α-hydroxy acid moieties. rsc.org

For example, the sequential [3+2] cycloaddition/reduction of α-substituted isocyanoacetates with α-tosyloxyacrylate can produce pyrrolidine derivatives in excellent yields (90-96%) and with high enantioselectivity (up to 99% ee for the trans isomer). rsc.org This demonstrates the power of this method to construct challenging stereochemical arrangements with high fidelity.

Cycloadditions Involving Azomethine Ylides

Cascade Cyclization Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. pkusz.edu.cnrsc.org This approach is particularly powerful for the construction of complex pyrrolidine structures, as it can rapidly build molecular complexity from simple starting materials in an atom-economical fashion. rsc.orgmdpi.com

Several types of cascade reactions have been developed for pyrrolidine synthesis. One elegant example involves an organocatalytic dynamic kinetic resolution cascade. pkusz.edu.cn This process combines a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization. Using a Cinchona alkaloid-derived catalyst, highly functionalized pyrrolidines with up to three stereogenic centers can be synthesized in good yields and with excellent diastereomeric and enantiomeric ratios. pkusz.edu.cn

Another powerful strategy involves dual catalysis, such as a combined Rh(II)/Pd(0) system. mdpi.com This has been used to achieve a carbenoid N-H insertion/allylation cascade, providing an efficient route to diverse and highly functionalized polysubstituted pyrrolidines in high yields and with excellent stereoselectivity. mdpi.com Other cascade processes for pyrrolidine synthesis include N-H insertion/Conia-ene cyclization and N-H insertion/aldol (B89426) cascades. mdpi.com Electrophilic halogen-induced cascades, using reagents like N-bromosuccinimide (NBS), have also been employed to initiate an aminocyclization–aziridine ring expansion sequence to afford functionalized pyrrolidines with three stereocenters. scispace.com

Multicomponent Reaction (MCR) Approaches to Pyrrolidine Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for generating molecular diversity. acs.orgacs.orgwsu.edu These reactions are highly atom-economical and often lead to complex structures in a single step, making them particularly attractive for the construction of pyrrolidine libraries for drug discovery. acs.org

Catalyst-Based Multicomponent Syntheses

The use of catalysts in multicomponent reactions provides a high degree of control over reactivity and selectivity, enabling the synthesis of complex pyrrolidine structures. acs.orgacs.orgwsu.edu A notable example is the silver(I)-catalyzed asymmetric [C+NC+CC] coupling process, which efficiently produces highly functionalized pyrrolidines from an enolizable aliphatic aldehyde, an amino acid derivative, and an electron-deficient alkene. acs.orgacs.orgwsu.edu This method is significant for its ability to incorporate structurally diverse and enolizable aldehydes, a challenge in many MCRs. acs.org The reaction cascade involves the formation of an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition. acs.org

Graphene oxide (GO) has also been utilized as a heterogeneous catalyst in a one-pot, multicomponent sequence to synthesize novel fused polyheterocyclic chromeno spiro-pyrrolidine oxindoles. frontiersin.org This approach involves the 1,3-dipolar cycloaddition of reactive azomethine ylides and is notable for its efficiency and the use of an ultra-low loading of the catalyst. frontiersin.org

| Catalyst | Reactants | Product | Key Features |

| Silver(I) | Enolizable aliphatic aldehyde, Amino acid derivative, Electron-deficient alkene | Highly functionalized pyrrolidines | Asymmetric, accommodates diverse enolizable aldehydes. acs.orgacs.orgwsu.edu |

| Graphene Oxide (GO) | Isatin, Sarcosine, Dipolarophile | Fused chromeno spiro-pyrrolidine oxindoles | Heterogeneous, ultra-low catalyst loading, green methodology. frontiersin.org |

| DABCO / Cs2CO3 | Chalcones, Benzylamines, Aromatic aldehydes | Polysubstituted pyrrolidines | Diastereoselective synthesis. tandfonline.com |

| Copper(I) | Glycine-derived aldimine esters, D2O, Dipolarophile | α-deuterated pyrrolidine derivatives | Catalytic asymmetric H/D exchange and 1,3-dipolar cycloaddition. rsc.org |

Catalyst-Free Multicomponent Methodologies

While catalysts offer significant advantages, catalyst-free MCRs represent a greener and often more straightforward approach to pyrrolidine synthesis. A notable example is the one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids in an ethanol-water mixture at room temperature. rsc.org This method efficiently produces novel polycyclic pyrrolidine-fused spirooxindoles in high yields without the need for a catalyst or column chromatography, highlighting its eco-friendly nature. rsc.org

Another catalyst-free approach involves the reaction of secondary α-amino acids with dialkyl acetylenedicarboxylates and 3-methyleneoxindoles in refluxing ethanol (B145695). rsc.org This reaction generates functionalized spiro[indoline-3,2′-pyrrolizines] and spiro[indoline-3,3′-pyrrolidines] with high diastereoselectivity. rsc.org The in situ generation of a new type of azomethine ylide followed by a sequential 1,3-dipolar cycloaddition is a key feature of this methodology. rsc.org

| Reactants | Solvent | Product | Key Features |

| (E)-3-(2-nitrovinyl)-indoles, Isatins, Chiral polycyclic α-amino acids | EtOH–H2O | Polycyclic pyrrolidine-fused spirooxindoles | Catalyst-free, room temperature, high yields, green. rsc.org |

| Secondary α-amino acids, Dialkyl acetylenedicarboxylates, 3-Methyleneoxindoles | Ethanol | Spiro[indoline-3,2′-pyrrolizines], Spiro[indoline-3,3′-pyrrolidines] | Catalyst-free, high diastereoselectivity. rsc.org |

Ultrasound and Microwave-Assisted Syntheses

The application of non-conventional energy sources like ultrasound and microwave irradiation has significantly enhanced the efficiency of pyrrolidine synthesis. These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions. scispace.comresearchgate.net

Microwave irradiation has been successfully employed in the one-pot, three-component synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives. rsc.org This reaction between 2H-chromene-3-carbaldehyde, isatin, and secondary amino acids in ethanol proceeds via a 1,3-dipolar cycloaddition. rsc.org Microwave heating has also been used for the N-alkylation of NH pyrrolidine-fused chlorins, providing a time- and energy-efficient alternative to conventional heating. mdpi.com Although yields can sometimes be slightly lower due to potential side reactions from rapid heating, the significant reduction in reaction time makes it a preferred method. mdpi.com

Ultrasound irradiation has been utilized for the synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives in a one-pot, three-component reaction between keto carboxylic acids, primary amines, and isocyanides in ethanol at room temperature. tandfonline.com This method offers a simple and green approach to these valuable compounds. tandfonline.com

| Energy Source | Reaction Type | Reactants | Product | Key Advantages |

| Microwave | 1,3-Dipolar Cycloaddition | 2H-chromene-3-carbaldehyde, Isatin, Secondary amino acids | Spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives | Shorter reaction times, efficient. rsc.org |

| Microwave | N-Alkylation | NH pyrrolidine-fused chlorin (B1196114), Alkyl halides | N-alkylated pyrrolidine-fused chlorins | Time- and energy-efficient. mdpi.com |

| Ultrasound | Multicomponent Reaction | Keto carboxylic acids, Primary amines, Isocyanides | 5-oxo-2-pyrrolidine carboxamide derivatives | Green solvent, room temperature. tandfonline.com |

Stereoselective and Asymmetric Synthesis of Pyrrolidine Derivatives

The biological activity of pyrrolidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for their synthesis is of paramount importance. mdpi.comnih.gov

Strategies for Enantiopure Pyrrolidine Compounds

Various strategies have been developed to access enantiomerically pure pyrrolidine derivatives. One common approach involves the use of chiral starting materials, often derived from the chiral pool, such as proline or 4-hydroxyproline. mdpi.com These methods functionalize the existing chiral scaffold to produce the desired target molecule. mdpi.com

Another powerful strategy is the diastereoselective reduction of highly substituted pyrrole (B145914) systems. acs.orgresearchgate.net Heterogeneous catalytic hydrogenation of pyrroles can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. acs.org The reaction is believed to proceed in a two-step sequence where the initial reduction of a substituent directs the subsequent reduction of the pyrrole ring. acs.org

Iodocyclization of enantiopure homoallylic sulfonamides, derived from sulfinimines, provides a valuable route to trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov This method is significant for the asymmetric synthesis of this important heterocyclic system. nih.gov

| Strategy | Starting Material | Product | Key Features |

| Chiral Pool Synthesis | Proline, 4-hydroxyproline | Functionalized pyrrolidines | Utilizes readily available chiral starting materials. mdpi.com |

| Diastereoselective Reduction | Substituted pyrroles | Functionalized pyrrolidines | Creates up to four new stereocenters with high diastereoselectivity. acs.orgresearchgate.net |

| Iodocyclization | Enantiopure homoallylic sulfonamides | trans-2,5-disubstituted 3-iodopyrrolidines | Asymmetric synthesis of trans-2,5-disubstituted pyrrolidines. nih.gov |

| Enzymatic DKR Reduction | Keto ester | cis-2,5-disubstituted pyrrolidine | Establishes two stereogenic centers in one step with high enantioselectivity. acs.org |

Chiral Catalyst Development in Asymmetric Pyrrolidine Synthesis

The development of chiral catalysts has revolutionized asymmetric synthesis, and the construction of pyrrolidines is no exception. Chiral pyrrolidine-based organocatalysts, such as proline and its derivatives, have become central to the field of organocatalysis. mdpi.comacs.org These catalysts can activate substrates through the formation of enamines or iminium ions, leading to highly enantioselective transformations. mdpi.com The structural modification of these catalysts, for instance by introducing bulky groups or hydrogen-bonding donors, allows for the fine-tuning of their reactivity and selectivity. mdpi.com

Metal-based chiral catalysts have also proven highly effective. For example, a copper(I) complex with a chiral N,O-ligand has been used to catalyze the 1,3-dipolar cycloaddition of azomethine ylides with β-phthalimidonitroethene, affording 4-nitro-3-aminopyrrolidines with excellent diastereo- and enantioselectivities. acs.org The design of the ligand, incorporating "synergistic steric effects," was crucial for achieving high levels of asymmetric induction. acs.org

Silver(I) catalysts have also been instrumental in the asymmetric multicomponent synthesis of highly functionalized pyrrolidines. acs.orgacs.org The use of Oppolzer's camphorsultam as a chiral auxiliary in these reactions allows for reliable control over the developing stereochemistry. acs.org

| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Product | Key Features |

| Organocatalyst | Proline and derivatives | Aldol, Michael additions, etc. | Chiral pyrrolidines | Metal-free, environmentally friendly, tunable reactivity. mdpi.comacs.org |

| Copper(I) Complex | 4-iodo-DHIPOH ligand | 1,3-Dipolar Cycloaddition | 4-nitro-3-aminopyrrolidines | High diastereo- and enantioselectivity, synergistic steric effects. acs.org |

| Silver(I) Complex | Ag(I)/CAAA-amidphos | Asymmetric [C+NC+CC] coupling | Highly functionalized pyrrolidines | Mild conditions, single-step synthesis. acs.orgacs.orgwsu.edu |

| Chiral Phosphoric Acid | (R)-TRIP | Aza-Michael Cyclization | Enantioenriched pyrrolidines | "Clip-cycle" strategy, high enantioselectivity. core.ac.uk |

Intramolecular Cyclization and Skeletal Rearrangements for Stereocontrol

The stereocontrolled construction of the pyrrolidine ring is paramount for modulating the biological activity of the resulting compounds. d-nb.info Intramolecular cyclization and skeletal rearrangements are powerful strategies to achieve high levels of stereocontrol.

Intramolecular 1,3-dipolar cycloadditions of azomethine ylides are a classic and effective method for synthesizing pyrrolidine rings. nih.gov For instance, azomethine ylides generated from O-cinnamyl or O-crotonyl salicylaldehyde (B1680747) and α-amino acids can undergo intramolecular cycloaddition to form chromeno[4,3-b]pyrrolidines. researchgate.net These reactions can be promoted by either microwave-assisted heating or conventional heating in a high-boiling solvent like PEG-400. researchgate.net The stereochemical outcome of these cycloadditions is determined by the stability of the transient 1,3-dipole intermediates and the reaction kinetics. researchgate.net

Another powerful approach involves the intramolecular cyclization of imines. For example, the monodesilylative cyclization of 2-propylidene-1,3-bis(silane) imines provides 1,2-disubstituted pyrrolidines with excellent diastereoselectivity. acs.org In a specific application of this methodology, an intramolecular allylsilane-imine cyclization-lactam formation sequence was used to construct a pyrrolizidone as a single diastereomer. acs.org

Skeletal rearrangements also offer a pathway to stereocontrolled pyrrolidine synthesis. A notable example is the photo-promoted ring contraction of pyridines using a silylborane reagent. osaka-u.ac.jp This reaction proceeds through a vinylazomethine ylide intermediate and yields pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp This method is significant as it allows for the transformation of abundant pyridine (B92270) feedstocks into valuable pyrrolidine structures. osaka-u.ac.jp Furthermore, the stereochemical information from a starting pyrrolidine can be transferred to a cyclobutane (B1203170) product via a stereospecific ring contraction, highlighting the power of skeletal editing in stereocontrol. ntu.ac.uk

Aza-Cope rearrangements represent another class of skeletal remodeling. Vicinally functionalized allylic pyrrolidines can be expanded to nine-membered azaheterocycles (azonines) with high stereocontrol over the geometry of the newly formed double bonds. nih.govrsc.org The success of this four-carbon homologation hinges on the use of hexafluoroisopropanol (HFIP) as the solvent, which promotes the researchgate.netresearchgate.net sigmatropic rearrangement. nih.govrsc.org

A particularly interesting example of intramolecular cyclization is the chemoselective reduction of an amide carbonyl, which leads to the formation of a tricyclic 1-azatricyclo[3.3.0.24,6]decane core, a specific "Pyrrolidine derivative 7", as a single diastereoisomer. nih.gov This demonstrates the potential of intramolecular reactions to build complex, fused pyrrolidine systems with high stereochemical fidelity. nih.gov

Derivatization and Functionalization Strategies

The biological activity of pyrrolidine-containing molecules can be fine-tuned by the introduction of various functional groups onto a pre-existing pyrrolidine ring. nih.gov

Functionalization of Pre-existing Pyrrolidine Rings

The functionalization of an already formed pyrrolidine ring is a direct approach to creating a library of analogs for structure-activity relationship (SAR) studies. nih.gov One of the most common strategies involves substitution at the pyrrolidine nitrogen, which is nucleophilic. d-nb.info Indeed, a large percentage of FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position. d-nb.info

Redox-neutral α-C–H functionalization is a modern and environmentally friendly method for modifying the pyrrolidine core. rsc.org This approach avoids the use of strong bases or metals. For example, the direct arylation of pyrrolidine at the α-position can be achieved using a quinone monoacetal as an oxidizing agent. rsc.org This method has been used to synthesize α-aryl-substituted pyrrolidines, which are present in many natural alkaloids. rsc.org

Another strategy involves the use of directing groups to control the position of functionalization. For instance, a palladium-catalyzed C-H arylation of pyrrolidine derivatives at the C-4 position can be achieved with high regio- and stereoselectivity by using an aminoquinoline directing group at the C-3 position. acs.orgacs.org This method allows for the synthesis of cis-3,4-disubstituted pyrrolidines. acs.orgacs.org

The following table summarizes some examples of functionalization reactions on pre-existing pyrrolidine rings:

| Reaction Type | Reagents | Product | Reference |

| α-C-H Arylation | Quinone monoacetal, Aryl nucleophile, DABCO | α-Aryl-substituted pyrrolidine | rsc.org |

| C-4 C-H Arylation | Aryl iodide, Pd(OAc)₂, K₂CO₃, Aminoquinoline directing group | cis-3,4-disubstituted pyrrolidine | acs.orgacs.org |

| N-Arylation | Diketones, Anilines, Iridium catalyst, HCO₂H | N-Aryl-substituted pyrrolidine | mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

Introduction of Heteroatomic Functional Groups

The introduction of heteroatoms such as oxygen, sulfur, and additional nitrogen atoms into the pyrrolidine framework can significantly alter the physicochemical properties of the molecule, which is crucial for optimizing its ADME/Tox profile. nih.gov Saturated heterocyclic systems, like pyrrolidine, offer greater three-dimensional structural diversity compared to their flat aromatic counterparts. nih.gov

One method for introducing heteroatoms is through the synthesis of pyrrolidine derivatives that incorporate other heterocyclic rings. For example, a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus at position 2 have been synthesized. nih.gov This was achieved through a 1,3-dipolar cycloaddition followed by functionalization of the pyrrolidine nitrogen with different aromatic rings. nih.gov

The synthesis of spirocyclic pyrrolidines is another way to introduce complex heteroatomic frameworks. A three-component reaction between 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid can produce spiro-pyrrolothiazolidines with high stereoselectivity. rsc.org This method utilizes a magnetically recoverable nanocatalyst, highlighting a green chemistry approach. rsc.org

Furthermore, a titanium-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc has been developed to synthesize a variety of heteroatom-containing pyrrolidine derivatives. rsc.org This reaction is tolerant of various functional groups, including those containing oxygen and nitrogen, on the alkyne substrate. rsc.org

Regio- and Stereocontrolled Substitution at Pyrrolidine Core Positions

Achieving control over both the position (regiocontrol) and the three-dimensional arrangement (stereocontrol) of substituents on the pyrrolidine ring is a central challenge in synthetic chemistry.

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the regioselective and stereoselective functionalization of saturated heterocycles. acs.orgacs.org By employing a directing group at the C(3) position of a pyrrolidine, arylation can be directed specifically to the C(4) position, yielding cis-3,4-disubstituted products with excellent selectivity. acs.orgacs.org The directing group can later be removed under mild conditions. acs.org

The stereoselective reduction of substituted pyrroles is another effective strategy. researchgate.net For example, the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can lead to the formation of multisubstituted pyrrolidines with high diastereoselectivity. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving the desired stereochemical outcome. researchgate.net

1,3-dipolar cycloaddition reactions are inherently stereospecific and regioselective. rsc.org In the synthesis of spirocyclic pyrrolidines, the relative stereochemistry of the reactants directly influences the stereochemistry of the final product. rsc.org The use of chiral catalysts or auxiliaries in these reactions can provide access to enantiomerically pure pyrrolidine derivatives.

A photo-promoted ring contraction of pyridines with silylborane affords pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp The resulting products contain multiple reactive sites that can be further functionalized in a controlled manner. osaka-u.ac.jp

The following table provides examples of regio- and stereocontrolled substitution methods:

| Method | Key Features | Resulting Structure | Reference |

| Pd-catalyzed C(sp³)-H Arylation | C(3) directing group | cis-3,4-disubstituted pyrrolidines | acs.orgacs.org |

| Catalytic Hydrogenation | Reduction of substituted pyrroles | Multisubstituted pyrrolidines | researchgate.net |

| 1,3-Dipolar Cycloaddition | Stereospecific reaction of azomethine ylides | Spirocyclic pyrrolidines/pyrrolizidines | rsc.org |

| Photo-promoted Ring Contraction | Contraction of pyridines | 2-azabicyclo[3.1.0]hex-3-ene derivatives | osaka-u.ac.jp |

This table is interactive. You can sort the columns by clicking on the headers.

Green Chemistry Principles in Pyrrolidine Synthesis

The application of green chemistry principles to the synthesis of pyrrolidines is of growing importance to minimize the environmental impact of chemical manufacturing. mdpi.com

One key principle is the use of environmentally benign solvents or solvent-free conditions. The use of water or a mixture of water and ethanol as the reaction medium has been successfully implemented in the synthesis of pyrrolidin-2-one derivatives. bohrium.com This approach, combined with the use of a biodegradable and reusable catalyst like β-cyclodextrin, offers a significant green advantage over methods that use volatile organic compounds. bohrium.com

The use of microwave irradiation is another green technique that can accelerate reaction rates, reduce reaction times, and often leads to cleaner reactions with higher yields. mdpi.comtandfonline.com Microwave-assisted synthesis has been applied to the production of various five-membered nitrogen heterocycles, including pyrrolidines. mdpi.com

Catalysis is a cornerstone of green chemistry. The development of reusable catalysts, such as the magnetically separable nanocatalyst used in the synthesis of spiro-pyrrolothiazolidines, simplifies product purification and reduces waste. rsc.org Redox-neutral reactions, which avoid the use of stoichiometric oxidants or reductants, also contribute to a greener synthetic process. rsc.org

Multicomponent reactions (MCRs) are highly atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.com The synthesis of highly functionalized pyrrolidines via MCRs, often employing 1,3-dipolar cycloaddition strategies, is a prime example of a green synthetic approach. rsc.orgtandfonline.com

Electrochemical methods are also gaining traction as a green tool in organic synthesis. researchgate.net These methods can generate reactive species in situ, often under mild conditions and without the need for chemical oxidants or reductants. researchgate.net

The following table highlights some green chemistry approaches in pyrrolidine synthesis:

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example | Reference |

| Use of Green Solvents | Reactions in water or water-ethanol mixtures | β-cyclodextrin catalyzed synthesis of pyrrolidin-2-ones | bohrium.com |

| Alternative Energy Sources | Microwave-assisted synthesis | Rapid synthesis of pyrrolidine-based heterocycles | mdpi.comtandfonline.com |

| Reusable Catalysts | Magnetically separable nanocatalysts | Synthesis of spiro-pyrrolothiazolidines | rsc.org |

| Atom Economy | Multicomponent reactions (MCRs) | One-pot synthesis of polysubstituted pyrrolidines | tandfonline.com |

| Redox-Neutral Reactions | Direct C-H functionalization | α-Arylation of pyrrolidine without external oxidants | rsc.org |

This table is interactive. You can sort the columns by clicking on the headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the connectivity and chemical environment of the atoms within this compound. Analysis of the ¹H-NMR spectrum provided initial evidence for the key functional groups and their relative positions.

In a study, the ¹H-NMR spectrum of 3-Benzoyl-1-hydroxy-4-(2-hydroxyphenyl)pyrrolidine-2,5-dione was recorded, revealing characteristic signals that confirmed the proposed structure. The presence of aromatic protons from both the benzoyl and 2-hydroxyphenyl groups, along with signals corresponding to the pyrrolidine ring protons, allowed for a preliminary assignment of the molecular framework. Although a detailed ¹³C-NMR analysis for this specific derivative is not extensively reported in the available literature, ¹³C-NMR is a standard technique for the characterization of similar pyrrolidine-2,5-dione structures, typically showing distinct signals for the carbonyl carbons and the carbons of the aromatic systems.

For analogous 3,4-disubstituted pyrrolidine-2,5-diones, ¹H-NMR analysis shows that the two substituents on the C-3 and C-4 positions are in a trans configuration. This stereochemical information is crucial for understanding the three-dimensional arrangement of the molecule.

Table 1: Representative ¹H-NMR Spectral Data for this compound and Related Structures

| Compound | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-Benzoyl-1-hydroxy-4-(2-hydroxyphenyl)pyrrolidine-2,5-dione (7) | Aromatic & Pyrrolidine Protons | Specific shifts confirming the structure |

| 1-Hydroxy-3-(2-hydroxyphenyl)pyrrolidine-2,5-dione (17) | 2a-CH | 4.91 (s, 1H) |

| 1-CH | 6.47 (s, 1H) | |

| Aromatic (m, 4H) | 6.85–7.52 |

Note: This table is interactive. Detailed assignments for derivative 7 were not fully provided in the source.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound, mass spectral analysis provided a molecular ion peak (M⁺) consistent with its calculated molecular weight.

In the characterization of 3-Acetyl-1-hydroxy-4-(2-hydroxyphenyl)pyrrolidine-2,5-dione, a closely related analog, the mass spectrum showed a molecular ion peak at m/z 249 (M⁺), corresponding to its molecular formula C₁₂H₁₁NO₅. The fragmentation pattern observed, with major peaks at m/z 231, 206, 190, 173, 147, and 146, offers valuable information about the stability of different parts of the molecule and the likely cleavage pathways. This data is crucial for confirming the presence of the acetyl and hydroxyphenyl-pyrrolidinedione moieties. For this compound itself, a calculated mass for C₁₇H₁₃NO₅ is 311.29 g/mol , and MS analysis confirms this molecular weight.

Table 2: Mass Spectrometry Data for a Related Pyrrolidine Derivative

| Compound | Molecular Formula | [M]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|

| 3-Acetyl-1-hydroxy-4-(2-hydroxyphenyl)pyrrolidine-2,5-dione (12) | C₁₂H₁₁NO₅ | 249 | 231, 206, 190, 173, 147, 146 |

Note: This table is interactive.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The pyrrolidine-2,5-dione core, combined with aromatic substituents, gives rise to characteristic absorption and emission spectra.

Table 3: General Photophysical Properties of Substituted Pyrrolidine Derivatives

| Derivative Type | Absorption Region | Emission Region | Quantum Yield (Φf) |

|---|---|---|---|

| Bicyclic Phenyl-substituted | Near-UV | Blue | Varies with solvent |

Note: This table is interactive and provides representative data for analogous compounds.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Analysis

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. For complex structures like this compound, which contains multiple stereocenters, ECD provides a powerful method for stereochemical assignment.

The absolute configurations of chiral 3-substituted and 3,4-disubstituted pyrrolidine-2,5-diones have been successfully determined using chiroptical spectroscopic methods, often in combination with quantum chemical calculations. By comparing the experimental ECD spectrum with the calculated spectra for different possible stereoisomers, the correct absolute configuration can be assigned with high confidence. For example, the absolute configuration of a series of 3,4-disubstituted pyrrolidine-2,5-diones was unequivocally established by comparing their experimental and predicted ECD and Vibrational Circular Dichroism (VCD) spectra. This approach provides a practical and reliable tool for deducing the stereochemistry of these complex molecules.

X-ray Crystallographic Analysis for Absolute Configuration Determination

The crystal structure of 3-Benzoyl-1-hydroxy-4-(2-hydroxyphenyl)pyrrolidine-2,5-dione has been determined, providing unambiguous proof of its molecular structure. The compound crystallizes in the monoclinic space group P 21/c. The detailed crystallographic data allows for a complete understanding of its solid-state conformation and intermolecular interactions. This technique is considered the gold standard for structural elucidation and serves to validate the assignments made by other spectroscopic methods.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Compound Name | 3-Benzoyl-1-hydroxy-4-(2-hydroxyphenyl)pyrrolidine-2,5-dione |

| Molecular Formula | C₁₇H₁₃NO₅ |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 15.3654(15) |

| b (Å) | 9.7072(9) |

| c (Å) | 10.4846(10) |

| α (°) | 90.00 |

| β (°) | 106.019(3) |

| γ (°) | 90.00 |

| Volume (ų) | 1503.1(2) |

Note: This table is interactive.

Theoretical and Computational Chemistry in Pyrrolidine Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like pyrrolidine (B122466) derivative 7. Methods such as Density Functional Theory (DFT) are employed to model molecular structures, energies, and electronic properties. nih.govacs.orgrsc.org These calculations can elucidate the distribution of electrons within the molecule, which governs its reactivity and interactions. arabjchem.org

The electronic behavior of pyrrolidine derivatives is crucial to their function. In certain molecular contexts, the pyrrolidine ring can significantly influence the electronic properties of the entire molecule through electron density transfer.

A study on substituted amino derivatives of benzanthrone (B145504) provides a clear example of this phenomenon, where a specific pyrrolidine derivative, labeled as compound 7 , was investigated. mdpi.com The primary process governing the photophysical properties in these molecules is the transfer of electron density from the nitrogen atom of the amino group to the benzanthrone ring system. mdpi.com Compared to other amino derivatives, the pyrrolidine derivative 7 exhibited the longest wavelength absorption, indicating a stronger interaction between the electron-donating pyrrolidine group and the electron-accepting benzanthrone core. mdpi.com This enhanced interaction suggests a greater degree of charge transfer upon light absorption, leading to a lower electronic transition energy. mdpi.com

In a different context, the chemisorption of pyrrolidine onto a silicon surface (Si(111)-7×7) also demonstrates electronic density transfer. acs.org Studies using X-ray photoelectron spectroscopy (XPS) and DFT calculations showed that pyrrolidine can form a dative bond with the silicon adatom (N···Siad). acs.org This process involves electron donation from the pyrrolidine nitrogen to the electron-deficient silicon adatom, a fundamental example of electronic density transfer at a molecule-surface interface. acs.org

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. The analysis of these conformations is critical, as the three-dimensional shape of the molecule often dictates its biological activity. The geometry of the pyrrolidine ring can be described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). beilstein-journals.orgnih.govrsc.org The phase angle indicates which atoms are out of the plane, while the puckering amplitude describes the degree of distortion. beilstein-journals.orgnih.gov

A detailed conformational analysis was performed on a series of pyrrolidine nucleotide analogs, including a phosphonomethyl derivative designated as compound 7 . beilstein-journals.orgnih.govbeilstein-journals.org This analysis, combining NMR spectroscopy and molecular modeling, revealed that the conformation of the pyrrolidine ring is highly dependent on the substitution pattern. beilstein-journals.orgnih.govbeilstein-journals.org For derivative 7 , which has a trans configuration of substituents at the 3' and 4' positions, the ring exists in a dynamic equilibrium. beilstein-journals.orgnih.gov It predominantly occupies a ¹T₂ (twist) or ¹E (envelope) conformation (approximately 60% of the population), with a less populated ₁E conformer making up the remaining 40%. beilstein-journals.orgnih.govbeilstein-journals.org This conformational flexibility can be "tuned" by chemical modifications, such as alkylation or acylation of the pyrrolidine nitrogen, which can shift the equilibrium across the entire pseudorotation cycle. beilstein-journals.orgnih.gov

Table 1: Conformational Preferences of Pyrrolidine Derivative 7

| Conformer | Population | Description |

| ¹T₂ or ¹E | ~60% | Major conformer in the equilibrium. beilstein-journals.orgnih.gov |

| ₁E | ~40% | Minor conformer in the equilibrium. beilstein-journals.orgnih.gov |

This table summarizes the conformational equilibrium for the phosphonomethyl this compound as determined by NMR and molecular modeling studies. beilstein-journals.orgnih.gov

Electronic Density Transfer Phenomena

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling, and particularly molecular docking, is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. researchgate.net This method is instrumental in drug discovery for understanding how potential drug candidates, such as pyrrolidine derivatives, interact with their biological targets at a molecular level. researchgate.netnih.govnih.gov

The process involves using the three-dimensional crystal structure of a target protein, often obtained from the Protein Data Bank (PDB). nih.gov A series of pyrrolidine derivatives can then be computationally "docked" into the active site of the protein. researchgate.netnih.gov For instance, studies on pyrrolidine derivatives as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) or myeloid cell leukemia-1 (Mcl-1) have successfully used this approach. nih.govnih.gov The results of docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding site. nih.govacs.orgresearchgate.net

In a study focused on developing new antibacterial agents, a series of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs (7a-q ) were synthesized and evaluated using molecular docking to predict their binding orientation with target proteins. researchgate.net Such analyses help rationalize the observed biological activity and guide the design of new derivatives with improved potency. acs.org The stability of these predicted interactions is often further validated using more computationally intensive methods like molecular dynamics (MD) simulations. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For pyrrolidine derivatives, QSAR models are developed to predict their inhibitory activity against various targets, such as influenza neuraminidase or matrix metalloproteinases. researchgate.net These models are valuable for predicting the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors. researchgate.net These are numerical values that describe the physicochemical properties of a molecule based on its structure. For a series of pyrrolidine derivatives, a wide range of descriptors can be calculated using specialized software. researchgate.net These descriptors fall into several categories:

Topological: Describe the atomic connectivity in the molecule.

Geometrical: Relate to the 3D shape and size of the molecule.

Electronic (or Electrostatic): Describe properties related to the electron distribution, such as partial charges and dipole moments. arabjchem.orgresearchgate.net

Constitutional: Based on the molecular formula (e.g., molecular weight). researchgate.net

Once calculated, statistical methods are used to select the most relevant descriptors that correlate with the biological activity of the compounds. researchgate.net

Table 2: Types of Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Description | Example |

| Topological | Based on the 2D representation of the molecule's connectivity. | Wiener index, Kier & Hall connectivity indices. |

| Geometrical | Derived from the 3D coordinates of the atoms. | Molecular surface area, molecular volume. |

| Electronic | Reflects the electronic structure of the molecule. | Dipole moment, HOMO/LUMO energies. arabjchem.org |

| Constitutional | Calculated from the molecular formula and atom counts. | Molecular weight, number of hydrogen bond donors. |

This table outlines the main categories of molecular descriptors used to build QSAR models for compounds like pyrrolidine derivatives. researchgate.net

After selecting the relevant descriptors, a mathematical model is built to predict the activity. Various algorithms can be used, from simple multiple linear regression (MLR) to more complex machine learning methods.

One advanced method used in QSAR studies of pyrrolidine derivatives is Gene Expression Programming (GEP). researchgate.netnih.gov GEP is an evolutionary algorithm that creates non-linear models, which can often capture the complex relationships between structure and activity more effectively than linear models. nih.gov In a study on pyrrolidine derivatives as matrix metalloproteinase inhibitors, a GEP-based model yielded a high correlation coefficient, demonstrating its strong predictive power. researchgate.net These predictive models, whether linear or non-linear, are rigorously validated using internal and external test sets of compounds to ensure their reliability and robustness. nih.govnih.gov The ultimate goal is to create a model that can accurately predict the potency of new, unsynthesized pyrrolidine derivatives, thereby guiding synthetic efforts toward the most promising candidates. researchgate.netnih.gov

Derivation of Molecular Descriptors (Topological, Geometrical, Electronic)

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry has emerged as an indispensable tool for elucidating the intricate reaction mechanisms involving pyrrolidine derivatives. Through the use of quantum chemical modeling, particularly Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), researchers can map out the complex energy landscapes of chemical reactions, identify transition states, and calculate activation barriers. rsc.orgrsc.org This theoretical insight complements experimental findings, providing a molecular-level understanding of reaction pathways, stereoselectivity, and the influence of various substituents and reaction conditions.

A notable application of these methods is in understanding the synthesis of pyrrolidinedione derivatives. rsc.orgrsc.orgresearchgate.net For instance, the one-pot synthesis from nitromethane (B149229) and coumarin (B35378) involves several key stages: a Michael addition, a Nef-type rearrangement, and a cyclization to form the pyrrolidine ring. rsc.orgrsc.org Computational studies have been instrumental in dissecting each of these steps.

One such study revealed that the initial deprotonated nitromethane addition to coumarin has a relatively low energy barrier. In contrast, the subsequent proton transfer within the nitromethyl group presents a significantly higher barrier. rsc.org The investigation also highlighted the crucial role of solvent molecules, demonstrating that the presence of a water molecule can lower the energy barrier for the oxygen migration step in the Nef-type rearrangement. rsc.orgresearchgate.net

The final cyclization step to form the pyrrolidine ring was found to have a very low energy barrier, but only after a necessary tautomerization of the nitrosohydroxymethyl group, which itself has a high energy barrier. rsc.orgrsc.org These detailed energy profiles, often visualized as reaction coordinate diagrams, provide a clear picture of the rate-determining steps and the most favorable reaction pathways.

The table below summarizes the calculated energy barriers for the key steps in the synthesis of a pyrrolidinedione derivative, as determined by quantum chemical calculations. rsc.orgrsc.orgresearchgate.net

| Reaction Step | Calculated Activation Energy (kJ/mol) |

| Deprotonated Nitromethane Addition to Coumarin | 21.7 |

| Proton Transfer from Methylene to Nitro Group | 197.8 |

| Oxygen Migration (Nef-type Rearrangement) with Water | 142.4 |

| Tautomerization of Nitrosohydroxymethyl Group | 178.4 |

| Cyclization to Pyrrolidine Ring | 11.9 |

| Lactone Ring Opening | 84.9 |

Data sourced from quantum chemical studies on the synthesis of pyrrolidinedione derivatives. rsc.orgrsc.orgresearchgate.net

Beyond synthesis, computational methods have also been applied to understand the stereoselective reactions of pyrrolidines. For example, DFT calculations have been used to unravel the mechanism of the stereospecific synthesis of cyclobutanes from pyrrolidines. nih.govacs.org These studies identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical. nih.govacs.org The stereoretentive nature of this reaction was explained by the barrierless collapse of this biradical intermediate. nih.govacs.org

Furthermore, computational studies have shed light on the competitive reaction pathways in the ring-opening of N-alkyl pyrrolidines with chloroformates. acs.org DFT calculations supported experimental observations that the reaction outcome—either N-dealkylation or ring-opening to form 4-chlorobutyl carbamates—is dependent on the nature of the N-alkyl substituent. acs.org The calculated energy differences between the transition states for both pathways accurately predicted the observed product distribution. acs.org

The power of computational elucidation extends to predicting the reactivity and stability of various pyrrolidine-derived species. For instance, the relative stability of iminium ions formed from the reaction of pyrrolidine derivatives with different carbonyl compounds has been computationally examined, providing insights into which species will predominate in a given reaction mixture. acs.org

Applications of Pyrrolidine Derivatives in Fundamental Chemical Research

Pyrrolidine (B122466) Derivatives as Organocatalysts

Asymmetric organocatalysis, which uses small, chiral organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and biocatalysis. benthamdirect.comresearchgate.net Within this field, pyrrolidine-based catalysts have been instrumental, driving the development of numerous stereoselective transformations. nih.govacs.org Their widespread use stems from their ready availability, low toxicity, and high efficiency in creating complex chiral molecules. researchgate.netbenthamdirect.com

Pyrrolidine derivatives primarily operate through aminocatalysis, a mode of activation that leverages the nucleophilic secondary amine. nih.gov This process can be broadly divided into two main cycles: enamine and iminium ion catalysis.

Enamine Catalysis: In this cycle, the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nih.govsemanticscholar.org This enamine is a more reactive carbon nucleophile than the corresponding enol or enolate, readily participating in reactions with electrophiles. The natural amino acid L-proline, for instance, acts as a bifunctional catalyst where the amine group engages in enamine formation while the carboxylic acid group acts as a Brønsted acid, activating the electrophile through hydrogen bonding. researchgate.netresearchgate.net

Iminium Ion Catalysis: When reacting with α,β-unsaturated carbonyls, the pyrrolidine catalyst forms a positively charged iminium ion. nih.govacs.org This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by nucleophiles. This mechanism is central to many conjugate addition reactions. acs.orgdeepdyve.com

Beyond these primary modes, pyrrolidine catalysts can also incorporate other functional groups that engage in different catalytic actions. For example, thiourea (B124793) or squaramide moieties can be appended to the pyrrolidine scaffold. nih.govbeilstein-journals.org These groups act as hydrogen-bond donors, activating electrophiles and helping to control the stereochemical outcome of the reaction in a bifunctional manner. semanticscholar.orgbeilstein-journals.org

The development of pyrrolidine-based organocatalysts has led to significant breakthroughs in a variety of fundamental carbon-carbon bond-forming reactions. researchgate.net

Aldol (B89426) Reaction: The proline-catalyzed intermolecular aldol reaction was a landmark discovery that ignited the field of organocatalysis. unibo.itmdpi.com Diarylprolinol silyl (B83357) ethers, a class of catalysts developed independently by Hayashi and Jørgensen, have proven to be exceptionally effective for the asymmetric aldol reaction, affording high yields and enantioselectivities. nih.govnih.gov

Mannich Reaction: Pyrrolidine catalysts, particularly those with an acidic co-catalyst or an integrated acid group, are highly effective in promoting the asymmetric Mannich reaction. This reaction creates crucial β-amino carbonyl compounds. For instance, (R)-3-pyrrolidinecarboxylic acid has been shown to efficiently catalyze the reaction between ketones and α-imino esters, yielding anti-Mannich products with excellent stereocontrol (up to >99:1 dr and 99% ee). acs.org

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated systems is another cornerstone reaction catalyzed by pyrrolidine derivatives. unibo.ittandfonline.com Diarylprolinol silyl ethers are widely used to catalyze the addition of aldehydes and ketones to nitroolefins, producing γ-nitro carbonyl compounds with high enantiopurity. researchgate.netrsc.org These reactions often proceed via an enamine mechanism for the nucleophile activation and can achieve excellent yields and enantioselectivities (up to 99% ee). rsc.org

The table below summarizes the performance of selected pyrrolidine-based catalysts in these key asymmetric transformations.

| Transformation | Catalyst | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Aldol Reaction | (S)-Proline | Acetone + 4-Nitrobenzaldehyde | β-Hydroxy ketone | - | Up to 96% |

| Mannich Reaction | (R)-3-Pyrrolidinecarboxylic Acid | Cyclohexanone + N-PMP-imino ethyl glyoxylate | anti-β-Amino ketone | >99:1 | 99% |

| Michael Addition | (S)-Diphenylprolinol silyl ether | Propanal + trans-β-Nitrostyrene | γ-Nitro aldehyde | 93:7 (syn/anti) | 99% (syn) |

This table presents illustrative data compiled from various research findings to demonstrate catalyst efficacy. unibo.itacs.orgtandfonline.com

The effectiveness of a pyrrolidine-based organocatalyst is highly dependent on its structure. acs.org The design principles focus on modifying the pyrrolidine scaffold to fine-tune its steric and electronic properties, thereby controlling reactivity and stereoselectivity. acs.orgresearchgate.net

A key design element is the substituent at the C2 position of the pyrrolidine ring. nih.gov Attaching bulky groups, such as diaryl(silyloxy)methyl groups, creates a well-defined chiral pocket that effectively shields one face of the enamine or iminium ion intermediate, forcing the electrophile to approach from the less hindered face. nih.govrsc.org This is the core principle behind the success of Hayashi-Jørgensen-type catalysts.

The conformational rigidity of the catalyst is another crucial factor. tudublin.ie Introducing conformational constraints, for example by creating spirocyclic structures, can lead to more specific catalysts with enhanced selectivity. rsc.orgtudublin.ie The absolute stereochemistry of these additional structural elements often plays a dominant role in controlling the enantioselectivity of the reaction. tudublin.ie

Structure-reactivity relationships are often explored using data-driven approaches, where libraries of catalysts with systematic variations are tested. nih.govnih.gov Such studies have revealed that the optimal catalyst structure can be highly dependent on the specific reaction partners. For instance, catalysts with extended aryl systems on the pyrrolidine ring are effective for some reactions, while others require smaller aryl groups for optimal enantioselectivity. nih.gov These relationships highlight the intricate network of noncovalent interactions between the catalyst and substrates that governs the transition state and dictates the reaction's outcome. nih.govnih.gov

Scope in Asymmetric Transformations (e.g., Aldol, Mannich, Michael Additions)

Role in Materials Science and Advanced Materials Development

Beyond catalysis, pyrrolidine derivatives are valuable components in the field of materials science, where their unique structural and chemical properties are exploited to create advanced materials. scbt.com They are integrated into polymers, nanomaterials, and supramolecular assemblies to impart specific functions. scbt.comontosight.ai

Pyrrolidine moieties can be incorporated into polymer structures to create functional materials with tailored properties. csic.es They can be introduced as part of the polymer backbone or as pendant groups.

Catalytic Polymers: Chiral pyrrolidine units can be anchored onto insoluble polymer supports, such as polystyrene resins or porous organic polymers (POPs). csic.esrsc.orgresearchgate.net This creates heterogeneous organocatalysts that combine the high activity and selectivity of pyrrolidine catalysis with the practical advantages of easy separation and recyclability. csic.esmdpi.com For example, pyrrolidine-functionalized POPs have been shown to be efficient and recyclable catalysts for C-C and C=N bond-forming reactions in environmentally friendly solvents. csic.es

Functional Polymers for Gene Delivery: Cationic polymers containing pyrrolidine units, such as poly(N-ethyl pyrrolidine methacrylamide) (EPA), have been investigated as non-viral vectors for gene delivery. nih.govnih.gov The chemical architecture and functionality of these polymers allow them to form complexes with DNA or miRNA, facilitating their transport into cells with good biocompatibility. nih.govnih.gov

Fullerene Derivatives: The Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide, is a classic method for functionalizing fullerenes (like C₆₀) with pyrrolidine rings. This creates fulleropyrrolidines, which are a versatile class of carbon nanomaterials. acs.org These derivatives can be further functionalized, for example, by attaching polyethylene (B3416737) glycol (PEG) chains to improve their biocompatibility or by incorporating them into peptide structures. acs.org

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. Pyrrolidine derivatives play a role in this field as building blocks for self-assembling systems.

Structure-Directing Agents: In the synthesis of microporous materials like zeolites, organic molecules can act as structure-directing agents (SDAs), guiding the formation of specific framework topologies. Aromatic pyrrolidine derivatives, such as (S)-(-)-N-benzylpyrrolidine-2-methanol (BPM), have been shown to form supramolecular aggregates through hydrogen bonding and π–π stacking. nih.gov These aggregates act as templates around which the inorganic framework crystallizes, demonstrating how supramolecular interactions can direct the formation of advanced materials. nih.gov

Host-Guest Complexes: Pyrrolidine-functionalized molecules can participate in host-guest chemistry. For instance, pentaporphyrin systems have been designed to interact with fulleropyrrolidines. mdpi.com In these complexes, the fulleropyrrolidine acts as a guest, binding to the porphyrin host through axial coordination or other non-covalent interactions, which can be observed through changes in their spectroscopic properties. mdpi.comrsc.orgresearchgate.net Such donor-acceptor supramolecular systems are of interest for applications in photovoltaics and molecular electronics. rsc.org

Photochemical Stability Studies in Advanced Systems (e.g., Fullerenes)

The photochemical properties of pyrrolidine derivatives have garnered significant attention, particularly when integrated into advanced molecular systems like fullerenes. The resulting compounds, known as pyrrolidinofullerenes, are synthesized through the [2+3] cycloaddition of azomethine ylides to the fullerene core. ijcce.ac.ir These derivatives are crucial components in the development of organic solar cells, where their photochemical stability directly impacts device performance and longevity. dntb.gov.uaaip.org

Studies on the photochemical degradation of fullerene derivatives have revealed that the formation of persistent free radicals can be a significant failure mechanism in organic photovoltaic devices. dntb.gov.uarsc.org Research has shown that nitrogen-containing structures, such as pyrrolidinofullerenes, are particularly susceptible to light-induced generation of free radicals. rsc.org This process can act as a critical degradation pathway, negatively affecting the operational stability of solar cells. researchgate.net

The stability of these compounds is influenced by the nature of the substituents on the pyrrolidine ring. For instance, the introduction of different N-alkyl groups on the pyrrolidine moiety of a fullerene derivative can fine-tune the morphology and stability of the resulting material without significantly altering its molecular energy levels. nih.gov In some cases, the pyrrolidine addend can increase the LUMO energy of the fullerene, which is a desirable property for electron-acceptor materials in solar cells. ijcce.ac.ir However, this modification can also lead to a decrease in the electron affinity of the fullerene cage compared to the pristine molecule. acs.org

While direct photochemical stability studies on the specific cis-pyrrolidine derivative (R,R)-7 in complex with fullerenes are not extensively documented in the reviewed literature, the general principles derived from the study of various pyrrolidinofullerenes provide a framework for understanding its potential behavior. The interaction between the pyrrolidine nitrogen and the fullerene cage is a key factor in the light-induced production of radicals. researchgate.net Therefore, the stereochemistry and substitution pattern of derivatives like (R,R)-7 would be expected to play a crucial role in their photochemical stability when incorporated into such advanced systems.

Pyrrolidine Derivatives as Key Intermediates in Complex Organic Synthesis

The rigid, stereochemically defined structure of substituted pyrrolidines makes them invaluable building blocks in the synthesis of complex organic molecules. scbt.comresearchgate.net The cis-2,5-disubstituted pyrrolidine framework, in particular, serves as a versatile precursor for a range of intricate molecular architectures. beilstein-journals.orgnih.gov

Building Blocks for Natural Product Synthesis

The enantiopure cis-pyrrolidine derivative (R,R)-7 has been identified as a key intermediate in the stereodivergent total synthesis of the natural products (+)-monomorine I and (+)-indolizidine 195B. researchgate.net These alkaloids, isolated from pharaoh ants and poison frogs respectively, possess distinct stereochemistries that can be accessed from a common pyrrolidine precursor through strategic synthetic manipulations. researchgate.net

The synthesis of these natural products often involves the creation of the pyrrolidine ring as a central step, followed by further functionalization. For example, a common strategy is the palladium(II)-catalyzed aerobic oxidative cyclization of γ-aminoalkenes bearing a tert-butanesulfinyl auxiliary to produce enantiopure cis-2,5-disubstituted pyrrolidines. nih.gov This method allows for a modular and stereocontrolled synthesis of a diverse array of pyrrolidine derivatives. nih.gov

The table below summarizes the role of pyrrolidine intermediates in the synthesis of selected natural products.

| Natural Product | Pyrrolidine Intermediate | Synthetic Strategy |

| (+)-Monomorine I | cis-pyrrolidine derivative (R,R)-7 | Stereodivergent synthesis from a common chiral alcohol. researchgate.net |

| (+)-Indolizidine 195B | cis-pyrrolidine derivative (R,R)-7 | Stereodivergent synthesis from a common chiral alcohol. researchgate.net |

| (-)-Indolizidine 167B | Chiral 5,6,7,8-tetrahydroindolizines | Asymmetric synthesis via direct arylation of cyclopropanol. researchgate.net |

| (+)-Indolizidine 209D | Chiral 5,6,7,8-tetrahydroindolizines | Asymmetric synthesis via direct arylation of cyclopropanol. researchgate.net |

Precursors for Bioactive Molecules

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its derivatives are precursors to a wide range of bioactive molecules with activities including antiviral, anticancer, and antidiabetic properties. nih.govtandfonline.comnih.gov The stereochemistry of the pyrrolidine ring is often crucial for biological activity, as different stereoisomers can exhibit vastly different interactions with biological targets. scbt.comresearchgate.net

For instance, the synthesis of potent and selective kinase inhibitors has been achieved using chiral pyrrolidine scaffolds. nih.gov Similarly, G-protein coupled receptor 40 (GRP40) agonists for the treatment of type 2 diabetes have been developed from enantiopure pyrrolidine derivatives, where a cis-4-trifluoromethyl substituent was found to be key for full agonism. nih.gov

The synthesis of these bioactive molecules often relies on the functionalization of a pre-formed pyrrolidine ring, such as those derived from proline. nih.gov The versatility of the pyrrolidine core allows for the introduction of various substituents to optimize pharmacological properties.

Applications in Analytical Chemistry Methodologies

In addition to their role in synthesis, pyrrolidine derivatives have found important applications in the field of analytical chemistry. They are used to enhance the detection and quantification of various analytes through techniques like chromatography and mass spectrometry. scbt.com

One significant application is in the derivatization of fatty acids for gas chromatography-mass spectrometry (GC-MS) analysis. The conversion of fatty acid methyl esters to their corresponding pyrrolidine derivatives facilitates the determination of double bond positions in unsaturated fatty acids. nih.gov This method has been successfully applied to the analysis of complex fatty acid mixtures from various biological sources. nih.gov

Furthermore, chiral pyrrolidine derivatives serve as derivatization reagents for the enantioselective separation and ultrasensitive detection of chiral amines and amino acids by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). For example, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been used as a chiral derivatization reagent, allowing for the complete separation of diastereomers on a standard ODS column and detection at the femtomolar level.

The table below highlights some applications of pyrrolidine derivatives in analytical methodologies.

| Analytical Technique | Analyte | Pyrrolidine Derivative Application | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Unsaturated Fatty Acids | Derivatization to form pyrrolidides. researchgate.netresearchgate.netnih.gov | Determination of double bond positions. nih.gov |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | Chiral Amines and Amino Acids | Chiral derivatization reagent (e.g., Pro-PPZ). | Enantioseparation and ultrasensitive detection. |

| Analytical Reagents | Metal Ions | Pyrrolidine-2,3,5-triones. | Metal extraction and detection. |

Mechanistic Investigations of Biological Interactions of Pyrrolidine Derivatives

Enzyme Inhibition Mechanisms

Polyhydroxylated pyrrolidine (B122466) derivatives are a well-established class of iminosugars that act as potent inhibitors of glycosidases and glycosyltransferases. mdpi.com These enzymes are crucial for a multitude of biological processes, and their inhibition has therapeutic potential in various diseases, including diabetes and lysosomal storage disorders. mdpi.comresearchgate.net The inhibitory activity of these pyrrolidine derivatives stems from their structural resemblance to the natural carbohydrate substrates of these enzymes, allowing them to bind to the active site and block catalysis. researchgate.net

For instance, 2,5-dideoxy-2,5-imino-D-glycero-D-manno-heptitol (homoDMDP) and its derivatives, which contain a pyrrolidine core, have been isolated from plants and shown to be powerful glycosidase inhibitors. nih.gov One such derivative demonstrated potent inhibition of bacterial β-glucosidase and bovine liver β-galactosidase with IC₅₀ values of 80 nM and 90 nM, respectively. nih.gov The development of multivalent pyrrolidine iminosugars has emerged as a strategy to enhance inhibitory potency, with some compounds showing significantly increased inhibition of enzymes like human β-glucocerebrosidase (GCase) and α-galactosidase A (α-Gal A) compared to their monovalent counterparts. frontiersin.org

Research into polyhydroxylated pyrrolidine derivatives has identified compounds with dual inhibitory activity against both glycosidase and aldose reductase enzymes, which could be beneficial in managing diabetes and its complications. frontiersin.org

Table 1: Inhibition of Glycosidases by Pyrrolidine Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Source |

| Pyrrolidine Iminosugar Derivative | Bacterial β-glucosidase | 80 nM | nih.gov |

| Pyrrolidine Iminosugar Derivative | Bovine liver β-galactosidase | 90 nM | nih.gov |

| Pyrrolizidine Alkaloid 4 | Yeast α-glucosidase | 6.6 µM | nih.gov |

| Pyrrolizidine Alkaloid 6 | Yeast α-glucosidase | 6.3 µM | nih.gov |

| Pyrrolizidine Alkaloid 6 | Bacterial β-glucosidase | 5.1 µM | nih.gov |

| Nonavalent Pyrrolidine Iminosugar | α-Galactosidase A (α-Gal A) | 0.20 µM (375-fold higher than monovalent) | frontiersin.org |

Pyrrolidine-based compounds have been extensively investigated as inhibitors of peptidases, particularly dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are a significant class of drugs for the management of type 2 diabetes mellitus. tandfonline.com These inhibitors function by blocking the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glycemic control. tandfonline.com